5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
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Overview
Description
5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is often used as a building block in organic synthesis due to its unique structural properties and reactivity. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and makes it easier to handle in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and Boc protection .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain biological structures .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, contributing to the development of new products and technologies .
Mechanism of Action
The mechanism of action of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 5-Benzyl-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
- 5-Boc-Octahydropyrrolo[3,4-c]pyridine
- 1,4,6,7-Tetrahydro-pyrazolo[4,3-c]pyridine-3,5-dicarboxylic acid 5-tert-butyl ester
Uniqueness: What sets 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid apart from similar compounds is its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry for creating complex molecules with high precision .
Biological Activity
5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound characterized by its pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and facilitates various chemical reactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound has been studied for its potential roles in anti-inflammatory and anticancer activities.
Pharmacological Properties
Research indicates that derivatives of this compound exhibit a range of pharmacological properties:
- Anti-inflammatory Activity : Some studies have shown that derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, compounds derived from similar structures have demonstrated significant anti-inflammatory effects with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
- Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural features. Modifications to the core structure can enhance or reduce biological activity. For example:
Compound | Modification | Biological Activity |
---|---|---|
Derivative A | N-methyl substitution | Increased potency (EC50 0.064 μM) |
Derivative B | 4-pyrazole inclusion | Decreased activity (EC50 0.177 μM) |
Derivative C | Methoxy group addition | Retained activity (EC50 0.048 μM) |
These findings illustrate the importance of specific substituents in optimizing the biological activity of pyrrolopyridine derivatives.
Case Study 1: Anti-inflammatory Activity
A study was conducted to evaluate the anti-inflammatory effects of various derivatives of this compound using a carrageenan-induced rat paw edema model. The results indicated that certain compounds exhibited significant inhibition of edema formation compared to control groups. The most potent derivative showed an IC50 value of 54.65 μg/mL .
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer potential of this compound, derivatives were screened against several cancer cell lines. Results demonstrated that certain modifications led to enhanced cytotoxicity against breast and colon cancer cell lines. One derivative exhibited an IC50 value of 0.025 μM against MCF-7 cells, indicating potent anticancer activity .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-5-9-8(4-6-14-9)10(15)11(16)17/h4,6,10,14H,5,7H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRCSZFRJPSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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